2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl and N-(2,5-dimethoxyphenyl)acetamide. The pyridin-3-yl and 1,2,4-triazol-3-yl groups are common in various chemical compounds and are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines .Molecular Structure Analysis
The molecular structure of this compound would likely involve a complex arrangement due to the presence of multiple functional groups including an amine, a triazole, a sulfanyl group, and an acetamide .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and dependent on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds are often crystalline in nature .Scientific Research Applications
Antimicrobial Applications
Synthesized acetamide derivatives, including those with a 1,2,4-triazole ring system, have been evaluated for their in-vitro antibacterial and antifungal properties. One study detailed the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, which exhibited significant antimicrobial screening results (MahyavanshiJyotindra et al., 2011). This suggests that compounds with a similar structural framework could potentially have antimicrobial applications.
Anti-inflammatory and Antitumor Applications
Another area of interest involves the anti-exudative activity of pyrolin derivatives, specifically 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanil)-N-acetamides. These compounds have demonstrated significant anti-exudative properties in preclinical models, indicating their potential as anti-inflammatory agents (Chalenko et al., 2019). Additionally, the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized from acetamide precursors has been explored, with some compounds showing promising inhibitory effects on various cancer cell lines (Albratty et al., 2017).
Chemical Structure and Properties Analysis
Research into the vibrational spectroscopic signatures of acetamide derivatives has provided insights into their chemical structure and properties. For instance, studies using density functional theory to analyze the vibrational signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide have offered valuable information regarding the stability and electronic interactions of these molecules (Jenepha Mary et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Given its structural similarity to other triazole compounds, it may interact with its targets through a similar mechanism .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, suggesting that this compound may have a broad range of potential effects .
Result of Action
Based on its structural similarity to other triazole compounds, it may have a range of potential effects .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-12-5-6-14(26-2)13(8-12)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTOGJCKFFDNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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